molecular formula C8H10N2 B1529341 4-ethynyl-1-propyl-1H-pyrazole CAS No. 1340156-26-4

4-ethynyl-1-propyl-1H-pyrazole

Cat. No. B1529341
M. Wt: 134.18 g/mol
InChI Key: IIIOFGJLACNCFE-UHFFFAOYSA-N
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Description

“4-ethynyl-1-propyl-1H-pyrazole” is a chemical compound with the molecular formula C8H10N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The InChI code for “4-ethynyl-1-propyl-1H-pyrazole” is 1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms in the molecule.

Scientific Research Applications

General Synthesis Methods

  • A general method for synthesizing 4-(alkyl)pyrazoles, including the synthesis of 4-(ethyl)pyrazoles, was developed. This method involves a two-step reaction, starting with the reaction between organyl diethylacetals and the Vilsmeier reagent to yield a mixture of ethoxy- and dimethylamino-acroleins, which then reacts with hydrazine monohydrogenchloride. The 4-(phenyl)pyrazole derivative exhibited lower solubility in common organic solvents, indicating its potential for specialized applications in material science due to its solid-state structure and intermolecular interactions (Reger et al., 2003).

Synthesis of Dihydropyrazole and Derivatives

  • The synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone is described. This method provides a straightforward strategy to synthesize dihydropyrazole derivatives, which are of interest for further chemical transformations (Zhu et al., 2011).

Novel Synthesis Approaches

  • A facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles has been developed from N-propargylic sulfonylhydrazone derivatives. This method involves a novel 1,3-sulfonyl shift, showcasing an innovative approach to pyrazole synthesis (Zhu et al., 2013).

Tautomerism Studies

  • The study on NH-pyrazoles reveals their tautomerism both in solution and in the solid state, offering insights into the structural dynamics of pyrazoles. This understanding is crucial for designing materials and drugs based on pyrazole structures (Cornago et al., 2009).

properties

IUPAC Name

4-ethynyl-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIOFGJLACNCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-1-propyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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